1-Octanol, 8-(triphenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanol, 8-(triphenylmethoxy)- is an organic compound with the molecular formula C27H32O2 This compound is characterized by the presence of a hydroxyl group (-OH) attached to an octane chain, which is further substituted with a triphenylmethoxy group
Vorbereitungsmethoden
The synthesis of 1-Octanol, 8-(triphenylmethoxy)- involves several steps. One common method includes the reaction of 1-octanol with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Octanol, 8-(triphenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octanol, 8-(triphenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of perfumes, flavors, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Octanol, 8-(triphenylmethoxy)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The triphenylmethoxy group can interact with hydrophobic regions of proteins and membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Octanol, 8-(triphenylmethoxy)- can be compared with other similar compounds such as:
1-Octanol: A simple alcohol with a similar octane chain but without the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octane chain.
Octyl acetate: An ester with an octane chain but different functional groups.
The uniqueness of 1-Octanol, 8-(triphenylmethoxy)- lies in its combination of the octane chain and the triphenylmethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
38257-96-4 |
---|---|
Molekularformel |
C27H32O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
8-trityloxyoctan-1-ol |
InChI |
InChI=1S/C27H32O2/c28-22-14-3-1-2-4-15-23-29-27(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,28H,1-4,14-15,22-23H2 |
InChI-Schlüssel |
MEZQLTCOTFUEGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.